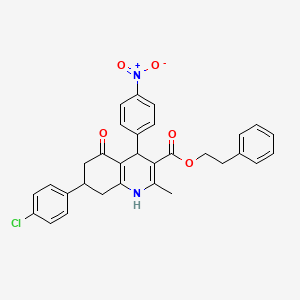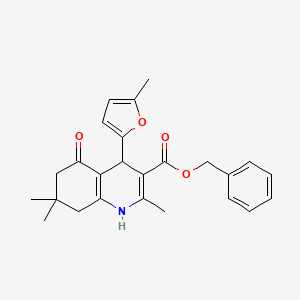![molecular formula C22H20N2O4 B5144902 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as AMN082, is a small molecule agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
作用机制
2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone acts as a selective agonist of mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to have a number of effects on neurotransmitter release, including reducing the release of glutamate, the primary excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects
Activation of mGluR7 by 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have a number of biochemical and physiological effects. These include reducing the release of glutamate, increasing the release of GABA, and reducing the activity of voltage-gated calcium channels. Additionally, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone in lab experiments is its selectivity for mGluR7, which allows for more precise manipulation of this receptor compared to non-selective agonists. Additionally, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have good stability and solubility in aqueous solutions.
One limitation of using 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone in lab experiments is its relatively low potency compared to other mGluR7 agonists. This can make it more difficult to achieve the desired level of receptor activation without using high concentrations of the compound.
未来方向
Future research on 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone could focus on a number of areas. One potential direction is the development of more potent and selective mGluR7 agonists, which could have improved therapeutic potential. Additionally, further studies could investigate the effects of 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone on other neurotransmitter systems and on synaptic plasticity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone in humans with neurological disorders.
合成方法
The synthesis of 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone involves a multi-step process that begins with the reaction of 4-acetylphenylamine with 2-nitronaphthalene-1,4-dione to form an intermediate compound. This intermediate is then reacted with morpholine to yield the final product, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone.
科学研究应用
2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have anxiolytic and antidepressant effects, as well as antipsychotic properties. Additionally, 2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
属性
IUPAC Name |
2-(4-acetylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-14(25)15-6-8-16(9-7-15)23-19-20(24-10-12-28-13-11-24)22(27)18-5-3-2-4-17(18)21(19)26/h2-9,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQFHHACGJXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![6-(4-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5144866.png)



![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)
![2-methyl-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)
![2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5144893.png)
![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)